

An In-depth Technical Guide on the Spectroscopic Data of Substituted Methyl Aminobenzoates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
Cat. No.:	B1289978

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodologies related to substituted methyl aminobenzoates, with a focus on isomers of "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate." While specific experimental spectroscopic data for "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" is not readily available in the reviewed literature, this guide presents comprehensive data for a closely related isomer, "Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate," to serve as a valuable reference.

Additionally, this document outlines detailed experimental protocols for the synthesis of these compounds and the acquisition of key spectroscopic data, alongside a generalized workflow for their synthesis and characterization.

Spectroscopic and Physicochemical Data

Due to the limited availability of specific experimental data for the target compound, we present the data for the isomer, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.

Table 1: Physicochemical Properties of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate[1][2]

Property	Value
Molecular Formula	C ₁₂ H ₁₆ ClNO ₄
Molecular Weight	273.71 g/mol
IUPAC Name	methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate
CAS Number	214470-59-4
Melting Point	377 K

Table 2: Crystallographic Data for Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate[1]

Parameter	Value
Crystal System	Triclinic
Space Group	P-1
a	8.1080 (16) Å
b	9.818 (2) Å
c	17.739 (3) Å
α	82.07 (2)°
β	83.41 (2)°
γ	89.37 (3)°
Volume	1389.3 (5) Å ³
Z	4

Note: The asymmetric unit contains two crystallographically independent molecules.

Experimental Protocols

This section details the methodologies for the synthesis of a related compound and general protocols for acquiring key spectroscopic data.

2.1. Synthesis of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate[1]

This synthesis involves the reduction of a nitro-substituted precursor.

- Reaction Setup: A suspension of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (0.016 mol) in hydrochloric acid (100 ml) is heated to 323-333 K for 5 minutes.
- Addition of Reducing Agent: A solution of tin(II) chloride (16.0 g, 0.1 mol) in hydrochloric acid (20 ml) is added dropwise to the heated suspension.
- Reaction Progression: The reaction mixture is then heated at 363-373 K for 45 minutes.
- Work-up:
 - The solid formed is collected and dissolved in water (300 ml).
 - A 2N solution of sodium hydroxide is added to adjust the pH to 8-9.
 - The aqueous solution is extracted with ethyl acetate (3 x 100 ml).
 - The combined organic layers are dried over magnesium sulfate and concentrated in vacuo to yield the final product.

2.2. General Protocol for ^1H and ^{13}C NMR Spectroscopy

The following is a general procedure for obtaining NMR spectra of aromatic amines.

- Sample Preparation:
 - Accurately weigh 5-20 mg of the analyte for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.

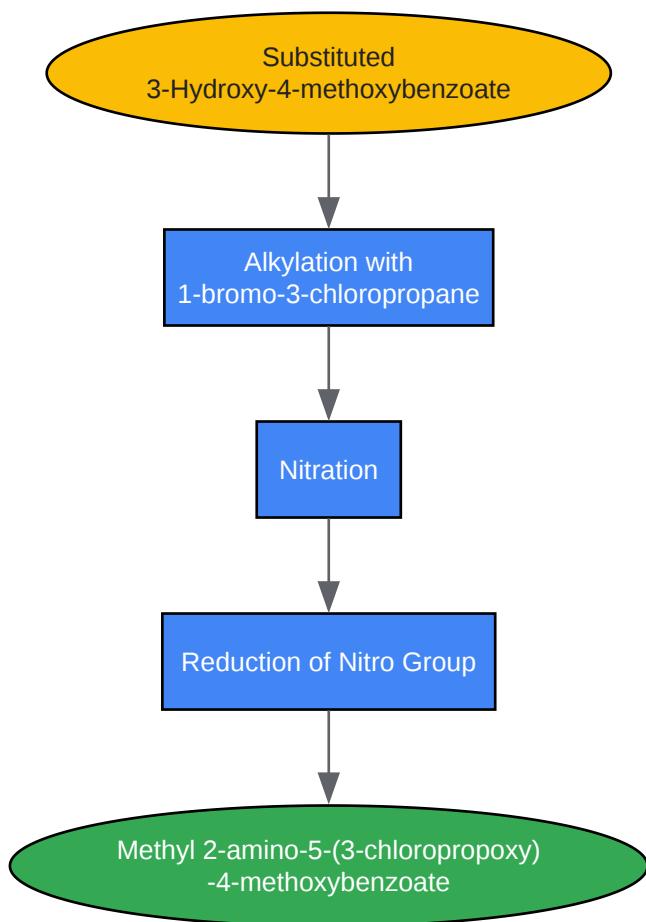
- Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
- Data Acquisition:
 - Record the spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
 - Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

2.3. General Protocol for Mass Spectrometry

For the analysis of halogenated organic compounds, the following procedure is typical.

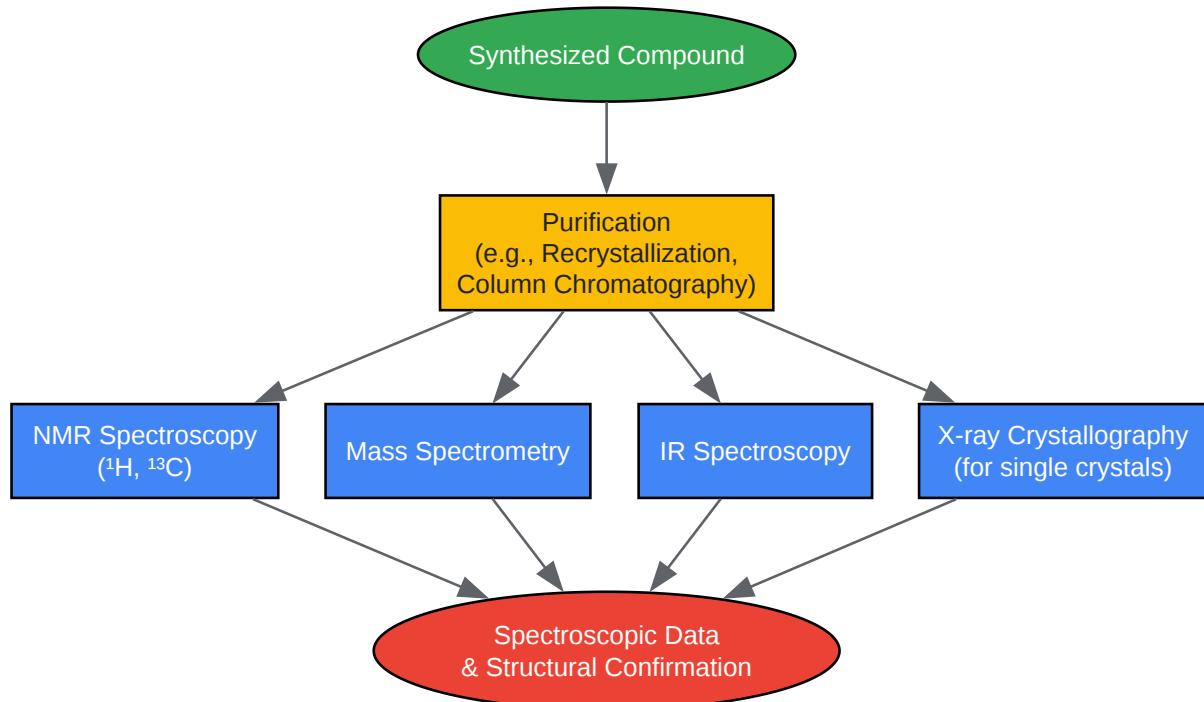
- Ionization: Electron Impact (EI) is a common ionization method.
- Analysis: The presence of chlorine can be identified by the characteristic isotopic pattern of the molecular ion peak (M^+) and fragment ions. Chlorine has two stable isotopes, ^{35}Cl and ^{37}Cl , in an approximate ratio of 3:1. This results in an ($M+2$) peak with about one-third the intensity of the M^+ peak.
- Instrumentation: A high-resolution mass spectrometer (HRMS) can be used for accurate mass measurements.

2.4. General Protocol for Infrared (IR) Spectroscopy


The following outlines a general method for obtaining the IR spectrum of an ester.

- Sample Preparation: The sample can be prepared as a KBr pellet, a mull, or analyzed as a thin film on a salt plate. For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the crystal.
- Data Acquisition: The spectrum is recorded using an FTIR spectrometer.
- Characteristic Absorptions: For an aromatic ester, characteristic peaks include:
 - C=O stretch: $\sim 1730\text{-}1715\text{ cm}^{-1}$
 - C–O stretches: Two or more bands in the $1300\text{-}1000\text{ cm}^{-1}$ region.

- Aromatic C-H and C=C stretches.
- N-H stretches (for the amino group): $\sim 3500\text{-}3300\text{ cm}^{-1}$


Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of substituted methyl aminobenzoates.

[Click to download full resolution via product page](#)

Figure 1. Synthetic pathway for a substituted methyl aminobenzoate.

[Click to download full resolution via product page](#)

Figure 2. General workflow for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C₁₂H₁₆CINO₄ | CID 23033013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic Data of Substituted Methyl Aminobenzoates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289978#spectroscopic-data-of-methyl-2-amino-5-3-chloropropoxy-4-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com